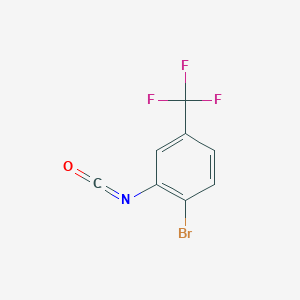
1-Bromo-2-isocyanato-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-isocyanato-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, isocyanate, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-isocyanato-4-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the introduction of bromine, isocyanate, and trifluoromethyl groups onto a benzene ring. One common method involves the bromination of 2-isocyanato-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-isocyanato-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Addition Reactions: Alcohols or amines in the presence of catalysts like dibutyltin dilaurate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Addition Reactions: Urethanes or ureas.
Oxidation and Reduction Reactions: Corresponding oxides or amines.
Scientific Research Applications
1-Bromo-2-isocyanato-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in developing pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-isocyanato-4-(trifluoromethyl)benzene involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products. The bromine atom can participate in substitution reactions, allowing the introduction of various functional groups. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 1-Bromo-2-(trifluoromethyl)benzene
- 4-(Trifluoromethyl)phenyl isocyanate
Uniqueness: 1-Bromo-2-isocyanato-4-(trifluoromethyl)benzene is unique due to the presence of both bromine and isocyanate groups on the same benzene ring, along with the trifluoromethyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds that may lack one or more of these groups.
Properties
Molecular Formula |
C8H3BrF3NO |
|---|---|
Molecular Weight |
266.01 g/mol |
IUPAC Name |
1-bromo-2-isocyanato-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H |
InChI Key |
SYBIVWXJBHNUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















